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Compound of Interest

Compound Name: N-Methyl-L-norleucine

Cat. No.: B554860

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-L-norleucine. Due to the limited availability of public experimental spectra for N-
Methyl-L-norleucine, this document presents a combination of predicted data for the target
molecule and experimental data for the closely related parent compound, L-norleucine, to
serve as a valuable comparative reference.

Chemical Structure and Properties

N-Methyl-L-norleucine is a derivative of the straight-chain amino acid L-norleucine, featuring a
methyl group on the alpha-amino group.

Property Value Source

Molecular Formula C7H1sNO:2 --INVALID-LINK--

Molecular Weight 145.20 g/mol --INVALID-LINK--
(2S)-2-(methylamino)hexanoic

IUPAC Name _ --INVALID-LINK--
acid

CAS Number 17343-27-0 --INVALID-LINK--

Spectroscopic Data
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The following sections provide predicted spectroscopic data for N-Methyl-L-norleucine and
experimental data for L-norleucine for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data for N-Methyl-L-norleucine

Note: The following are predicted chemical shifts. Actual experimental values may vary based
on solvent and other experimental conditions.

Predicted Chemical Shift

Atom Multiplicity
(ppm)

Ha ~3.0-3.2 Triplet
N-CHs ~24-26 Singlet

Hp ~16-1.8 Multiplet

Hy ~12-14 Multiplet

Hbé ~12-14 Multiplet

He ~0.8-1.0 Triplet

Experimental tH NMR Data for L-norleucine[1]

Solvent: D20, Reference: DSS

Atom Chemical Shift (ppm)
Ha 3.72
HB 1.85
Hy 1.34
Hb 1.34
He 0.89
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Predicted 3C NMR Data for N-Methyl-L-norleucine

Note: The following are predicted chemical shifts. Actual experimental values may vary based
on solvent and other experimental conditions.

Atom Predicted Chemical Shift (ppm)
C=0 ~175-180

Ca ~60-65

N-CHs ~30-35

Cp ~30-35

Cy ~25-30

Cd ~20-25

Ce ~10-15

Experimental 3C NMR Data for L-norleucine[1]

Solvent: D20, Reference: DSS

Atom Chemical Shift (ppm)
C=0 177.89

Ca 57.53

CB 32.81

Cy 29.10

Cd 24.39

Ce 15.69

Infrared (IR) Spectroscopy

Predicted IR Data for N-Methyl-L-norleucine
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Functional Group

Predicted Wavenumber (cm™?)

O-H stretch (carboxylic acid)

2500-3300 (broad)

N-H stretch (secondary amine salt)

2200-2800 (broad)

C-H stretch (alkane) 2850-2960
C=0 stretch (carboxylic acid) 1700-1730
N-H bend (secondary amine salt) 1550-1610
C-N stretch 1180-1250

Experimental IR Data for L-norleucine

Functional Group

Wavenumber (cm—?)

N-H stretch (primary amine salt)

~3000-3200 (broad)

C-H stretch (alkane) ~2870-2960
C=0 stretch (carboxylate) ~1580-1620
N-H bend (primary amine salt) ~1500-1550

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for N-Methyl-L-norleucine

lonization Mode Predicted m/z Fragment
ESI+ 146.12 [M+H]*

ESI+ 102.09 [M+H - COOHJ*
ESI- 144.10 [M-H]~

Experimental Mass Spectrometry Data for L-norleucine (Electron lonization)[2]
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miz Relative Intensity (%)
131 5

84 45

74 100

56 60

44 80

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific
compound like N-Methyl-L-norleucine are often found in primary research literature. However,
general methodologies for the spectroscopic analysis of amino acids are well-established.

NMR Spectroscopy of Amino Acids[4][5]

o Sample Preparation: The amino acid sample is typically dissolved in a deuterated solvent,
such as deuterium oxide (D20) or deuterated methanol (CDsOD), to a concentration of 1-10
mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-da
acid sodium salt (DSS) or tetramethylsilane (TMS), is added for chemical shift calibration.

 Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

* 1H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key
parameters include the spectral width, number of scans, and relaxation delay.

e 13C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is
typically used. A larger number of scans is usually required due to the lower natural
abundance of 13C.

IR Spectroscopy of Amino Acids[6][7]

o Sample Preparation: For solid-state analysis, the amino acid is finely ground and mixed with
potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total
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Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a
suitable solvent that has minimal IR absorbance in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet or the solvent is first collected.
The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry of Amino Acids[8][9][10]

Sample Preparation: The amino acid is dissolved in a suitable solvent, such as a mixture of
water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to
promote ionization.

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) mass spectrometer is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis (MS/MS), a
specific ion of interest is selected and fragmented to provide structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-L-norleucine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554860#spectroscopic-data-of-n-methyl-I-norleucine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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